molecular formula C14H12N2O2S2 B016517 N,N'-Bis(2-mercaptobenzoyl)hydrazide CAS No. 1217678-56-2

N,N'-Bis(2-mercaptobenzoyl)hydrazide

Cat. No. B016517
M. Wt: 304.4 g/mol
InChI Key: BCDWFVITTFIUNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N'-Bis(2-mercaptobenzoyl)hydrazide often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For example, Damej et al. (2021) described the synthesis and characterization of bis-mercaptobenzimidazole, a compound similar in function to N,N'-Bis(2-mercaptobenzoyl)hydrazide, highlighting its corrosion inhibition properties (Damej et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like N,N'-Bis(2-mercaptobenzoyl)hydrazide is critical in determining their chemical reactivity and physical properties. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are commonly employed to elucidate these structures. Bharty et al. (2015) utilized these techniques to characterize similar compounds, providing insights into their molecular geometry and potential chemical behavior (Bharty et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N,N'-Bis(2-mercaptobenzoyl)hydrazide includes its ability to undergo various chemical transformations. These reactions are often leveraged to create materials with specific properties or to study reaction mechanisms. Kudelko (2012) explored the reactions of similar hydrazides, providing valuable insights into their chemical behavior (Kudelko, 2012).

Physical Properties Analysis

The physical properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide, such as solubility, melting point, and thermal stability, are important for its practical applications. Research by Hsiao et al. (1999) on similar polyhydrazides offers a comparative perspective on how the structural features of these compounds affect their physical properties (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, ability to form bonds, and susceptibility to oxidation or reduction, are crucial for understanding the applications and behavior of N,N'-Bis(2-mercaptobenzoyl)hydrazide. Studies such as those conducted by Al-Harbi et al. (2013) on related mercaptoimidazolyl compounds provide insights into the chemical properties that could be expected from N,N'-Bis(2-mercaptobenzoyl)hydrazide (Al-Harbi et al., 2013).

Scientific Research Applications

  • Study of Enantiotropic Smectic Phases : This compound is used in studying the enantiotropic smectic phases of dimeric hydrazide derivatives with long terminal alkoxy chains (Wang et al., 2008).

  • Synthesis of Hydrazine Derivatives and Medium Ring Compounds : It plays a role in the synthesis of various hydrazine derivatives and medium ring compounds (Kurihara et al., 1982).

  • Hydrogen-Bonding Assemblies Study : The compound is used for studying hydrogen-bonding assemblies in dumbbell-shaped hydrazine derivatives (Ran et al., 2011).

  • Synthesis of Poly(ether oxadiazole)s : It is involved in the synthesis of poly(ether oxadiazole)s and poly(ether-amide oxadiazoles) with ether and cardo groups (Hsiao & He, 2001).

  • Production of Aromatic Polyhydrazides : This compound aids in the synthesis of novel aromatic polyhydrazides and poly(amide-hydrazide)s, which can be solution-cast into transparent, flexible, and tough films (Hsiao et al., 1999).

  • Synthesis of 1,3,4-Thiadiazin-5(6H)-ones and 1,3,4-Oxadiazoles : It is used in the synthesis of these compounds (Kudelko, 2012).

  • Photocatalytic Oxidation Studies : N,N'-Bis(2-mercaptobenzoyl)hydrazide is utilized in photocatalytic oxidation of nitrogen-containing compounds at TiO2/H2O interfaces (Waki et al., 2000).

  • Synthesis of Biologically Active Sulfide Compounds : This compound is used in synthesizing biologically active sulfide compounds with anti-microbial and antioxidant potential (Khalaf et al., 2022).

  • Synthesis of Complexes with Metal Ions : It is involved in synthesizing complexes with metal ions, resulting in blue-green luminescence and 3-D supramolecular structures (Zhou et al., 2012).

  • Flow-Injection Analysis for Reducing Sugars : It is used as a reagent to determine reducing sugars in fruits and beverages using flow-injection analysis (Hartmann et al., 1994).

  • Peptide Synthesis : N,N'-Bis(2-mercaptobenzoyl)hydrazide can be used in peptide synthesis via oxidation (Chou et al., 1979).

  • Anti-Tumor Activity : It shows excellent anti-tumor activity against certain types of cancer cells (Ghammamy, 2012).

  • HIV-1 Integrase Inhibition : This compound is a potent HIV-1 integrase inhibitor with significant antiviral efficacy (Zhao et al., 2008).

  • Anticancer Effects Against Triple-Negative Breast Cancer : It has shown convincing anticancer effects in vitro against triple-negative breast cancer cells (Žukauskas et al., 2021).

  • Cytotoxicity Against Various Cancer Types : Some derivatives of N,N'-Bis(2-mercaptobenzoyl)hydrazide possess potent cytotoxicity with tunable selectivity for different cancer types (Kumar et al., 2012).

  • Corrosion Inhibition : Bis-mercaptobenzimidazole, a related compound, is an effective corrosion inhibitor for carbon steel (Damej et al., 2021).

  • Medicinal Applications : The synthesized compounds show potential for extensive medicinal applications due to their free radical scavenging and α-glucosidase inhibition activities (Ali et al., 2018).

  • Mesomorphic Properties : Derived compounds exhibit mesomorphic properties and hexagonal columnar phases (Lai et al., 2002).

  • Solution-Cast Films : Novel polyhydrazides and poly(amide-hydrazide)s can be solution-cast into colorless, flexible, and tough films with good tensile strengths (Hsiao & Huang, 2004).

Future Directions

While N,N’-Bis(2-mercaptobenzoyl)hydrazide is known to inhibit HIV-1 integrase , the search results do not provide specific information about future research directions for this compound.

properties

IUPAC Name

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWFVITTFIUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327935
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-mercaptobenzoyl)hydrazide

CAS RN

292615-41-9, 1217678-56-2
Record name 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292615-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Neamati, Z Lin, RG Karki, A Orr… - Journal of Medicinal …, 2002 - ACS Publications
Human immunodeficiency virus type 1 integrase (HIV-1 IN) is an essential enzyme for effective viral replication. Therefore, IN inhibitors are being sought for chemotherapy against AIDS. …
Number of citations: 103 pubs.acs.org
C Maurin, F Bailly, P Cotelle - Current medicinal chemistry, 2003 - ingentaconnect.com
HIV-1 integrase is an essential enzyme for retroviral replication. It is involved in the integration of HIV DNA into host chromosomal DNA and appears to have no functional equivalent in …
Number of citations: 82 www.ingentaconnect.com

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